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Compound of Interest

Compound Name: Lactucaxanthin

Cat. No.: B1234549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lactucaxanthin is a xanthophyll carotenoid found in various natural sources, most notably in

lettuce (Lactuca sativa), from which it derives its name.[1] As a member of the carotenoid

family, it possesses a complex structure characterized by a long polyene chain, which is

responsible for its light-absorbing properties and antioxidant activity. This document provides a

comprehensive overview of the known physical, chemical, and biological properties of

lactucaxanthin, with a focus on data and methodologies relevant to research and drug

development.

Chemical and Physical Properties
Lactucaxanthin is structurally defined as an ε,ε-carotene-3,3'-diol.[1] Its detailed chemical

identity and physical properties are summarized below.
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Identifier Value

IUPAC Name

(1R,4R)-4-

[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-

[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-

en-1-yl]-3,7,12,16-tetramethyloctadeca-

1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-

trimethylcyclohex-2-en-1-ol[1]

Molecular Formula C40H56O2[1]

Molecular Weight 568.9 g/mol [1]

CAS Number 78306-12-4[1]

Synonyms
(3R,6R,3'R,6'R)-ε,ε-Carotene-3,3'-diol,

Tunaxanthin F

Physical Properties
Quantitative experimental data for the melting and boiling points of lactucaxanthin are not

readily available in the current literature. As a carotenoid, it is expected to be a solid at room

temperature and likely to decompose at high temperatures before boiling.

Property Value

Melting Point Not reported

Boiling Point Not reported

Solubility

Information on the quantitative solubility of

lactucaxanthin in various organic solvents is

limited. However, based on the general solubility

of xanthophylls, it is expected to be soluble in

polar organic solvents like ethanol and acetone,

and less soluble in nonpolar solvents like

hexane.

Spectral Properties
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Detailed spectral data for purified lactucaxanthin are not fully available. The following

represents typical absorption maxima observed for lactucaxanthin in lettuce extracts.

Spectral Data Value

UV-Vis Absorption Maxima (λmax)
417 nm, 440 nm, 469 nm (in a mixture of

methanol/water/formic acid)

1H NMR

Specific chemical shift data for purified

lactucaxanthin are not available in the cited

literature.

13C NMR

Specific chemical shift data for purified

lactucaxanthin are not available in the cited

literature.

Biological Activity and Signaling Pathways
Lactucaxanthin has demonstrated significant biological activity, particularly in the context of

metabolic and inflammatory diseases.

Anti-diabetic Activity: Inhibition of α-Amylase and α-
Glucosidase
Lactucaxanthin has been shown to inhibit α-amylase and α-glucosidase, key enzymes in

carbohydrate digestion. This inhibitory action can help to reduce postprandial hyperglycemia.[2]

[3][4]

Enzyme IC50 Value of Lactucaxanthin

α-Amylase 435.5 µg/mL[2]

α-Glucosidase 1.84 mg/mL[2]

The proposed mechanism involves the binding of lactucaxanthin to the active sites of these

enzymes, which has been supported by in silico docking studies showing favorable binding

energies.[2]
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Figure 1: Mechanism of Lactucaxanthin in reducing hyperglycemia.

Regulation of Oxidative Stress and Inflammation
Lactucaxanthin plays a role in modulating signaling pathways associated with oxidative stress

and inflammation, particularly in the context of diabetic complications. It has been shown to

suppress inflammatory markers and enhance antioxidant responses in retinal tissue of diabetic

rats.

The proposed mechanism involves the modulation of the NF-κB and Nrf2 signaling pathways.

Carotenoids, in general, are known to inhibit the activation of NF-κB, a key transcription factor

for pro-inflammatory cytokines, and to activate Nrf2, a master regulator of antioxidant gene

expression.
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Figure 2: Lactucaxanthin's modulation of NF-κB and Nrf2 pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1234549?utm_src=pdf-body-img
https://www.benchchem.com/product/b1234549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Extraction and Purification of Lactucaxanthin from
Lactuca sativa
The following is a generalized protocol for the extraction and purification of lactucaxanthin
from lettuce leaves, based on common carotenoid extraction methodologies.
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Figure 3: Workflow for Lactucaxanthin Extraction and Purification.
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Methodology:

Sample Preparation: Fresh lettuce leaves are washed, pat dried, and flash-frozen in liquid

nitrogen. The frozen leaves are then lyophilized and ground into a fine powder.

Extraction: The powdered sample is extracted with a mixture of acetone and methanol (e.g.,

7:3 v/v) at room temperature in the dark. The extraction is repeated until the residue is

colorless.

Partitioning: The combined extracts are filtered and partitioned with hexane and water. The

upper hexane layer containing the carotenoids is collected.

Saponification: The hexane extract is evaporated to dryness and the residue is saponified

with 10% methanolic KOH overnight at room temperature to remove chlorophylls and lipids.

Re-extraction: The saponified mixture is extracted with diethyl ether. The ether layer is

washed with water until neutral pH, and then dried over anhydrous sodium sulfate.

Purification: The final extract is concentrated and subjected to preparative High-Performance

Liquid Chromatography (HPLC) for the isolation of pure lactucaxanthin. A C30 column is

often effective for separating carotenoid isomers.

In Vitro α-Amylase Inhibition Assay
This protocol is adapted from established methods for determining α-amylase inhibition.[2]

Methodology:

Reagent Preparation:

Phosphate buffer (50 mM, pH 6.8).

Porcine pancreatic α-amylase solution (2 units/mL in phosphate buffer).

1% Starch solution in phosphate buffer.

Dinitrosalicylic acid (DNS) color reagent.
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Lactucaxanthin solutions of varying concentrations.

Assay Procedure:

20 µL of α-amylase solution is pre-incubated with 20 µL of lactucaxanthin solution (or

buffer for control) for 10 minutes at 37°C.

20 µL of starch solution is added to start the reaction and incubated for 20 minutes at

37°C.

The reaction is stopped by adding 40 µL of DNS reagent.

The mixture is heated at 100°C for 5 minutes, then cooled to room temperature.

The solution is diluted with 320 µL of distilled water.

Measurement: The absorbance is measured at 540 nm. The percentage of inhibition is

calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

In Vitro α-Glucosidase Inhibition Assay
This protocol is based on standard methods for assessing α-glucosidase inhibition.[2]

Methodology:

Reagent Preparation:

Phosphate buffer (50 mM, pH 6.8).

α-Glucosidase solution (0.2 units/mL in phosphate buffer).

5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.

0.1 M Sodium carbonate solution.

Lactucaxanthin solutions of varying concentrations.

Assay Procedure:
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50 µL of lactucaxanthin solution (or buffer for control) is mixed with 100 µL of α-

glucosidase solution and incubated for 10 minutes at 37°C.

50 µL of pNPG solution is added to initiate the reaction and incubated for 20 minutes at

37°C.

The reaction is terminated by adding 50 µL of sodium carbonate solution.

Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm. The

percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control -

Abs_sample) / Abs_control] * 100

Conclusion
Lactucaxanthin is a promising bioactive carotenoid with significant potential in the

management of hyperglycemia and inflammatory conditions. While its basic chemical structure

is well-defined, there is a notable lack of comprehensive data on its physical properties and

detailed spectral characteristics in the publicly available literature. The experimental protocols

and signaling pathway diagrams provided in this guide are based on the current understanding

of lactucaxanthin and related carotenoids. Further research is warranted to fully characterize

this compound and elucidate its mechanisms of action, which will be crucial for its potential

development as a therapeutic agent.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of Lactucaxanthin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1234549#physical-and-chemical-properties-of-
lactucaxanthin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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